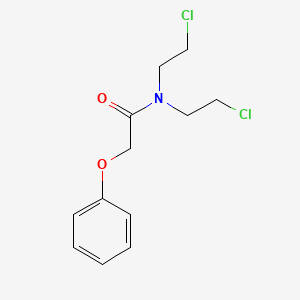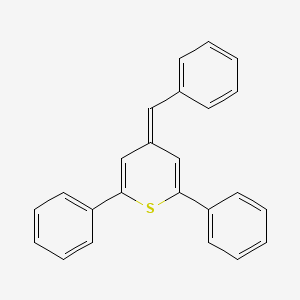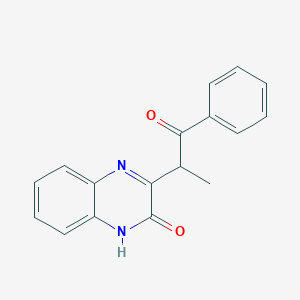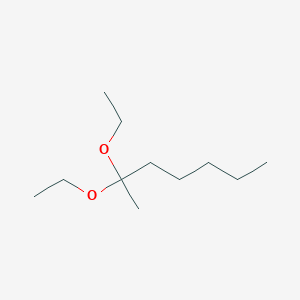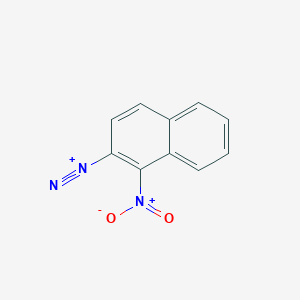![molecular formula C17H12O4 B14660968 Methyl phenanthro[2,3-d][1,3]dioxole-5-carboxylate CAS No. 38288-34-5](/img/structure/B14660968.png)
Methyl phenanthro[2,3-d][1,3]dioxole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl phenanthro[2,3-d][1,3]dioxole-5-carboxylate is an organic compound with the molecular formula C16H10O4 It is a derivative of phenanthro[2,3-d][1,3]dioxole-5-carboxylic acid, characterized by a complex aromatic structure that includes a dioxole ring fused to a phenanthrene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl phenanthro[2,3-d][1,3]dioxole-5-carboxylate typically involves the esterification of phenanthro[2,3-d][1,3]dioxole-5-carboxylic acid. This process can be achieved through the reaction of the carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Methyl phenanthro[2,3-d][1,3]dioxole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring.
Aplicaciones Científicas De Investigación
Methyl phenanthro[2,3-d][1,3]dioxole-5-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of methyl phenanthro[2,3-d][1,3]dioxole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s aromatic structure allows it to engage in π-π interactions with proteins and other biomolecules, potentially affecting their function. Additionally, the ester group can undergo hydrolysis to release the active carboxylic acid, which may further interact with cellular components.
Comparación Con Compuestos Similares
Similar Compounds
Phenanthro[2,3-d][1,3]dioxole-5-carboxylic acid: The parent compound, differing only by the presence of a carboxylic acid group instead of an ester.
1,3-Benzodioxole-5-carboxylic acid: A structurally related compound with a simpler aromatic system.
9-Hydroxy-8-Methoxy-6-Nitro-Phenanthrol[3,4-D][1,3]Dioxole-5-Carboxylic Acid: Another derivative with additional functional groups.
Uniqueness
Methyl phenanthro[2,3-d][1,3]dioxole-5-carboxylate is unique due to its specific ester functional group and the complex fused ring system. These features confer distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
38288-34-5 |
|---|---|
Fórmula molecular |
C17H12O4 |
Peso molecular |
280.27 g/mol |
Nombre IUPAC |
methyl naphtho[2,1-f][1,3]benzodioxole-5-carboxylate |
InChI |
InChI=1S/C17H12O4/c1-19-17(18)14-6-10-7-15-16(21-9-20-15)8-13(10)11-4-2-3-5-12(11)14/h2-8H,9H2,1H3 |
Clave InChI |
ZKIIVJXMUUGCAL-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC2=CC3=C(C=C2C4=CC=CC=C41)OCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


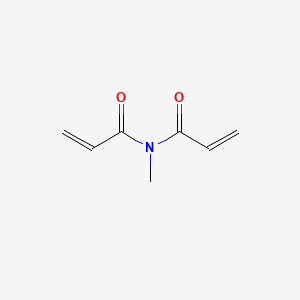

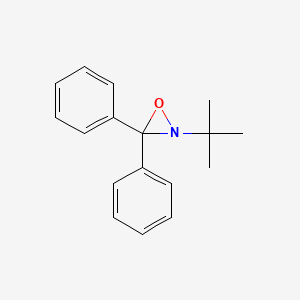

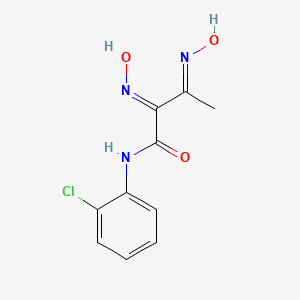
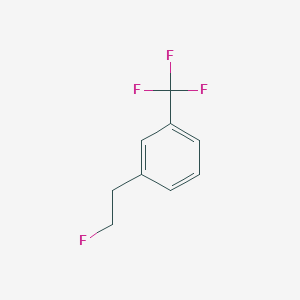
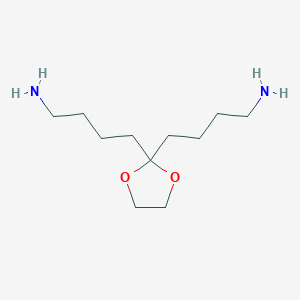
![N-(8-hydroxy-2,2-dimethyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)benzamide](/img/structure/B14660913.png)

